molecular formula C11H17NO3S B2388203 Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone CAS No. 2034604-67-4

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone

Cat. No.: B2388203
CAS No.: 2034604-67-4
M. Wt: 243.32
InChI Key: WRUPAJYNMQPCLU-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a cyclohexene ring and a thiomorpholine moiety, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone typically involves the reaction of cyclohex-3-en-1-ylmethanone with thiomorpholine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Sodium azide in DMF or potassium cyanide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-en-1-ylmethanone: Shares the cyclohexene ring but lacks the thiomorpholine moiety.

    Thiomorpholine-1,1-dioxide: Contains the thiomorpholine moiety but lacks the cyclohexene ring.

Uniqueness

The presence of both the cyclohexene ring and the thiomorpholine moiety allows for a wide range of chemical modifications and biological interactions .

Properties

IUPAC Name

cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c13-11(10-4-2-1-3-5-10)12-6-8-16(14,15)9-7-12/h1-2,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUPAJYNMQPCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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